molecular formula C21H16FN3O3 B6549356 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1040638-74-1

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B6549356
CAS No.: 1040638-74-1
M. Wt: 377.4 g/mol
InChI Key: XWEOLIVAKRWNMN-UHFFFAOYSA-N
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Description

N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule characterized by two key structural motifs:

  • 1,2-Oxazole core: The oxazole ring is substituted at the 5-position with a 2-fluorophenyl group and at the 3-position with a methylene bridge linked to the acetamide nitrogen.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c1-12-19(15-7-3-5-9-17(15)24-12)20(26)21(27)23-11-13-10-18(28-25-13)14-6-2-4-8-16(14)22/h2-10,24H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEOLIVAKRWNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

F2493-1516 acts as a potassium-competitive acid blocker (P-CAB) . It binds to the H+―K+―ATPase enzyme in a reversible manner, competing with potassium ions. This inhibits the function of the proton pump, preventing the exchange of H+ ions with K+ ions. As a result, it effectively blocks the final step of gastric acid secretion, reducing the overall production of gastric acid.

Biochemical Pathways

The inhibition of the proton pump by F2493-1516 affects the gastric acid secretion pathway . Under normal conditions, the H+―K+―ATPase enzyme exchanges H+ ions in the parietal cell with K+ ions in the gastric lumen, a process that is powered by ATP. By blocking this exchange, F2493-1516 prevents the secretion of H+ ions into the stomach, thereby reducing gastric acidity.

Result of Action

The primary result of F2493-1516’s action is a reduction in gastric acid secretion . This can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome, which are all characterized by excessive gastric acid production.

Biological Activity

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS Number: 1040638-74-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antibacterial properties, anticancer effects, and mechanisms of action based on recent research findings.

The molecular formula of this compound is C21_{21}H16_{16}FN3_{3}O3_{3}, with a molecular weight of 377.4 g/mol. The structure features an oxazole ring and an indole moiety, which are significant in determining its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives containing oxazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of DNA synthesis or disruption of cellular processes leading to bacterial cell death .

Table 1: Antibacterial Efficacy of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}K. pneumoniae16 µg/mL

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Case Study: Apoptosis Induction
In a study involving AGS gastric cancer cells, the compound exhibited significant cytotoxicity with an IC50_{50} value of approximately 12 µM after 48 hours of treatment. The activation of caspase 3/7 was measured, confirming that the compound induces apoptosis effectively .

Table 2: IC50_{50} Values in Different Cancer Cell Lines

Cell LineIC50_{50} (µM)
AGS12
MDA-MB-23115
A54920
DU14525

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair.
  • Induction of Reactive Oxygen Species (ROS) : It may promote oxidative stress in cells, leading to apoptosis.
  • Cell Cycle Arrest : The compound can interfere with cell cycle progression at various checkpoints.

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

The 2-fluorophenyl group on the oxazole distinguishes the target compound from analogues. Key comparisons include:

Compound Name Oxazole Substituent Key Differences Reference
Target Compound 5-(2-Fluorophenyl) Enhanced electron-withdrawing effects; meta-fluorine positioning may influence binding. N/A
N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide 5-Methyl-3-phenyl Phenyl vs. fluorophenyl; methyl substitution alters steric bulk.
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide 5-Methyl Lack of aromatic substituent reduces hydrophobicity.

Impact: Fluorine’s electronegativity may enhance binding affinity in target receptors compared to non-halogenated analogues.

Indole Ring Modifications

The 2-methyl group on the indole is conserved in some analogues but absent in others:

Compound Name Indole Substituent Key Differences Reference
Target Compound 2-Methyl Methyl enhances steric hindrance and lipophilicity. N/A
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide None Unsubstituted indole may reduce metabolic stability.
N-(4-Chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 2-Methyl Matches target’s indole but lacks oxazole linkage.

Impact : The 2-methyl group likely improves pharmacokinetic properties by reducing oxidative metabolism.

Acetamide Nitrogen Linkage

The methyl-oxazole bridge in the target compound contrasts with direct aryl or benzyl groups in analogues:

Compound Name Acetamide Nitrogen Group Key Differences Reference
Target Compound [5-(2-Fluorophenyl)-oxazol-3-yl]methyl Flexible linker may improve target engagement. N/A
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Fluorobenzyl Rigid benzyl group limits conformational freedom.
N-(4-Chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 4-Chlorophenyl Direct aryl substitution reduces solubility.

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